1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Description
“1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide” is a chemical compound with the molecular formula C22H28N2O6S . It has an average mass of 448.533 Da and a monoisotopic mass of 448.166809 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied with a focus on new catalytic protocols for the synthesis of organic compounds . For instance, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the preparation of potential bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The aza-Michael reaction, a synthetic tool of great importance, provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . This type of transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .Future Directions
The future directions in the study of “1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide” and similar compounds could involve the development of new catalytic protocols for the synthesis of organic compounds . This could lead to the preparation of potential bioactive compounds with improved yield and green metrics .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-4-30-18-7-5-17(6-8-18)23-22(25)16-11-13-24(14-12-16)31(26,27)19-9-10-20(28-2)21(15-19)29-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFWXQDBGJZHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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